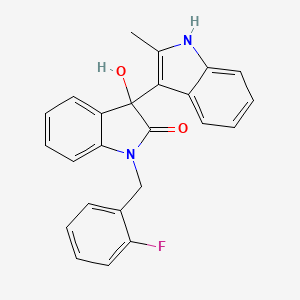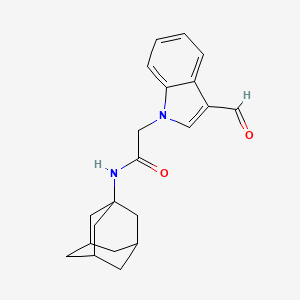![molecular formula C17H28ClNO4 B4410233 4-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4410233.png)
4-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride
Vue d'ensemble
Description
4-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride is a chemical compound that has been widely used in scientific research. It is a selective agonist for the α2A-adrenergic receptor, which is involved in the regulation of blood pressure, heart rate, and other physiological functions.
Mécanisme D'action
The mechanism of action of 4-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride involves its selective binding to the α2A-adrenergic receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes. When the compound binds to the receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the reduction of blood pressure and heart rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its selective agonist activity on the α2A-adrenergic receptor. It has been shown to reduce blood pressure and heart rate in animal models, as well as to inhibit insulin secretion and neurotransmitter release. These effects are mediated by the activation of the α2A-adrenergic receptor signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride in lab experiments include its selective agonist activity on the α2A-adrenergic receptor, which allows researchers to study the role of this receptor in various physiological processes. The compound is also relatively stable and can be easily synthesized in the lab. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the study of 4-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride. One direction is to investigate its potential therapeutic effects in the treatment of hypertension, diabetes, and other diseases. Another direction is to study the role of the α2A-adrenergic receptor in the regulation of neurotransmitter release and to develop new drugs that target this receptor. Additionally, further research is needed to determine the optimal dosage and administration of the compound for different applications.
Applications De Recherche Scientifique
4-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride has been used in scientific research for its selective agonist activity on the α2A-adrenergic receptor. It has been used to study the role of this receptor in various physiological processes such as blood pressure regulation, insulin secretion, and neurotransmitter release. It has also been used to investigate the potential therapeutic effects of α2A-adrenergic receptor agonists in the treatment of hypertension, diabetes, and other diseases.
Propriétés
IUPAC Name |
4-[2-[2-(3-propan-2-yloxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4.ClH/c1-15(2)22-17-5-3-4-16(14-17)21-13-12-20-11-8-18-6-9-19-10-7-18;/h3-5,14-15H,6-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPBRGRSQXIOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)OCCOCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{2-[2-(3-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4410173.png)

![3-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4410180.png)
![1-methyl-4-{3-[3-(trifluoromethyl)phenoxy]propyl}piperazine hydrochloride](/img/structure/B4410183.png)
![2-[(5-chloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4410187.png)
![5-[(3-thienylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4410197.png)
![ethyl 4-cyano-5-[(4-ethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4410205.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B4410214.png)
![1-[4-(3-tert-butylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4410219.png)
![4-(2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}ethoxy)benzonitrile](/img/structure/B4410234.png)

![1-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B4410250.png)